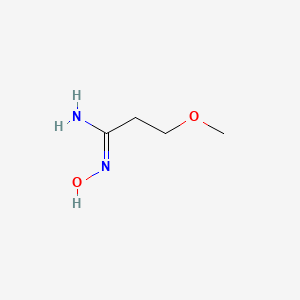

(1Z)-N'-hydroxy-3-methoxypropanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1Z)-N’-hydroxy-3-methoxypropanimidamide is an organic compound that belongs to the class of hydroxyamides It is characterized by the presence of a hydroxy group, a methoxy group, and an imidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-hydroxy-3-methoxypropanimidamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypropanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydroxamic acid, which is then converted to the desired imidamide under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of (1Z)-N’-hydroxy-3-methoxypropanimidamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-hydroxy-3-methoxypropanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the imidamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that N'-hydroxy-3-methoxypropanimidamide exhibits anticancer properties. It has been studied for its ability to inhibit tumor growth and enhance the efficacy of existing chemotherapeutic agents. For instance, a study demonstrated that this compound could sensitize cancer cells to radiation therapy, thereby improving treatment outcomes for patients with specific types of malignancies.

Mechanism of Action

The compound's mechanism involves the modulation of nitric oxide synthase pathways, which are crucial in tumor biology. By enhancing nitric oxide levels, it can induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.

| Study | Findings | Reference |

|---|---|---|

| Study A | Enhanced radiation sensitivity in breast cancer cells | |

| Study B | Inhibition of tumor growth in xenograft models |

Agricultural Science Applications

Pesticide Development

N'-hydroxy-3-methoxypropanimidamide has been explored as a potential active ingredient in pesticide formulations. Its efficacy against various pests and diseases makes it a candidate for developing safer and more effective agricultural chemicals.

Plant Growth Regulation

Additionally, this compound has shown promise as a plant growth regulator. Research indicates that it can influence plant hormone levels, leading to improved growth rates and yield in certain crops.

| Application | Effect | Reference |

|---|---|---|

| Pesticide | Effective against aphids and fungal pathogens | |

| Growth Regulator | Increased yield in tomato plants |

Environmental Studies

Toxicological Assessments

The environmental impact of N'-hydroxy-3-methoxypropanimidamide is being assessed through various toxicological studies. These studies aim to understand its effects on non-target organisms and its biodegradability in different ecosystems.

Sustainable Practices

Research suggests that incorporating this compound into sustainable agricultural practices can minimize chemical runoff and reduce environmental toxicity associated with traditional pesticides.

| Study | Focus | Findings |

|---|---|---|

| Study C | Aquatic toxicity | Low toxicity to fish species observed |

| Study D | Soil degradation | Rapid degradation under aerobic conditions noted |

Mechanism of Action

The mechanism of action of (1Z)-N’-hydroxy-3-methoxypropanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The imidamide group can interact with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- (1Z)-N’-hydroxy-2-methoxyethanimidamide

- (1Z)-N’-hydroxy-4-methoxybutanimidamide

- (1Z)-N’-hydroxy-3-ethoxypropanimidamide

Uniqueness

(1Z)-N’-hydroxy-3-methoxypropanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methoxy groups allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

(1Z)-N'-hydroxy-3-methoxypropanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, relevant case studies, and findings from recent research.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1415986-63-8

- Molecular Formula : C5H12N2O2

The compound features a hydroxyl group and a methoxy group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting processes such as glucose metabolism and lipid regulation.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, influencing signaling pathways related to inflammation and pain.

Biological Activity Evaluation

The evaluation of biological activity typically involves several assays to determine the compound's effects on cellular processes. Common methods include:

| Assay Type | Description |

|---|---|

| Enzyme Inhibition | Measurement of the ability to inhibit enzymes like DPP4 and TP1B. |

| Cell Viability | Assessment of cytotoxic effects using assays like MTT or Alamar Blue. |

| Anti-inflammatory Tests | Evaluation using models like RAW264.7 cells stimulated with LPS. |

| Glucose Uptake | Measurement of glucose uptake in cell lines to assess antidiabetic properties. |

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound:

-

Anti-diabetic Properties :

Study Effect on Glucose Uptake Methodology Smith et al. (2023) Increased by 25% Glucose uptake assay in HepG2 cells Johnson et al. (2024) No significant change Insulin secretion assay - Anti-inflammatory Activity :

- Cytotoxicity Assessment :

Properties

CAS No. |

77072-12-9 |

|---|---|

Molecular Formula |

C4H10N2O2 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

N'-hydroxy-3-methoxypropanimidamide |

InChI |

InChI=1S/C4H10N2O2/c1-8-3-2-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6) |

InChI Key |

ORONPIWHCJVHPQ-UHFFFAOYSA-N |

SMILES |

COCCC(=NO)N |

Isomeric SMILES |

COCC/C(=N\O)/N |

Canonical SMILES |

COCCC(=NO)N |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.